![molecular formula C24H28O3 B1663166 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid CAS No. 144006-45-1](/img/structure/B1663166.png)
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid, also known as TTA (Tetradecylthioacetic acid), is a synthetic fatty acid derivative that has been extensively studied for its potential therapeutic applications. TTA is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and inflammation.
Aplicaciones Científicas De Investigación
Differentiation-Inducing Activity in Leukemia Cells
The compound has been studied for its differentiation-inducing activity on human promyelocytic leukemia cells. Kagechika, H. et al. (1989) found that specific substitutions on the compound increased its activity, making it several times more active than retinoic acid in this context Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids.
Role in Cancer Chemoprevention and Teratogenic Activity
Flanagan, J. et al. (1987) explored the benzoic acid derivatives of retinoic acid, known as arotinoids, in cancer chemoprevention. They found that these compounds, including variants of the 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, have favorable therapeutic ratios but also significant teratogenic potential Comparative teratogenic activity of cancer chemopreventive retinoidal benzoic acid congeners (arotinoids).
Synthesis and Evaluation for Retinoid X Receptor Selectivity
Heck, M. C. et al. (2016) worked on the synthesis and biological evaluation of the compound for its potential as a selective retinoid X receptor agonist. They found that modifications of this compound could lead to improved biological selectivity and potency compared to known therapeutics Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.
Study on the Conformation of Related Aromatic Amides
Kagechika, H. et al. (1989) also investigated the importance of the trans-amide structure for the activity of related aromatic amides. They found that N-methylation of retinoidal amide compounds resulted in the loss of differentiation-inducing activity, highlighting the significance of structural conformation in their biological activity Retinobenzoic acids. 4. Conformation of aromatic amides with retinoidal activity.
Propiedades
Número CAS |
144006-45-1 |
|---|---|
Nombre del producto |
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid |
Fórmula molecular |
C24H28O3 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+ |
Clave InChI |
QCSYBKHFYYISTQ-KPKJPENVSA-N |
SMILES isomérico |
CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C |
Sinónimos |
4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




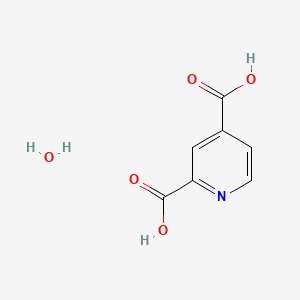
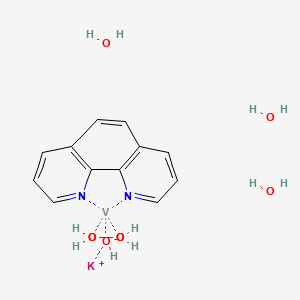
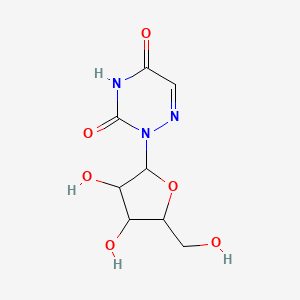

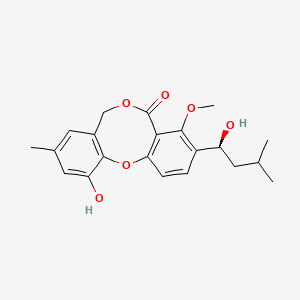
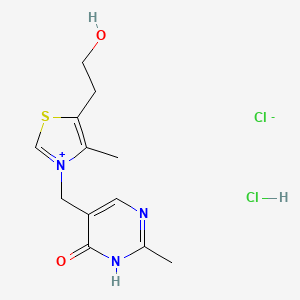
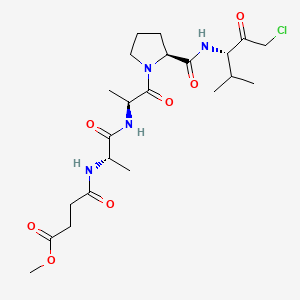
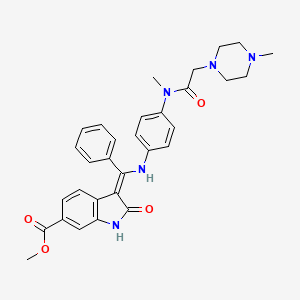
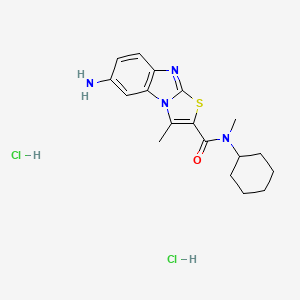
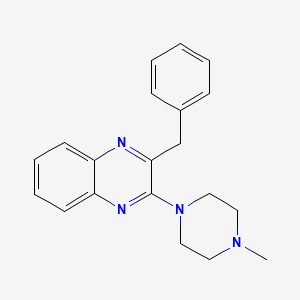
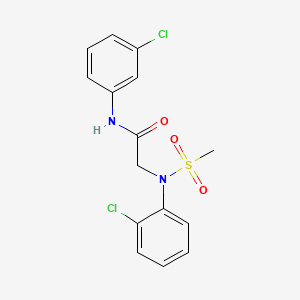
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)